Aldose Reductase Inhibitory Potency
In a rat lens aldose reductase assay, N-methyl-N-(phenylsulfonyl)glycine exhibits lower inhibitory activity than its N-phenyl-substituted counterparts [1]. The N-(phenylsulfonyl)-N-phenylglycine series (compounds 5) shows enhanced affinity for the enzyme target relative to the N-methyl (or unsubstituted) glycine series (compounds 1), establishing N-methyl-N-(phenylsulfonyl)glycine as the less active but essential baseline comparator for structure-activity relationship (SAR) studies .
| Evidence Dimension | Aldose reductase inhibitory activity |
|---|---|
| Target Compound Data | N-methyl-N-(phenylsulfonyl)glycine: lower inhibitory activity (exact IC50 value not reported in identified sources) |
| Comparator Or Baseline | N-(phenylsulfonyl)-N-phenylglycine derivatives: greater inhibitory activity than the corresponding glycines 1 |
| Quantified Difference | Qualitatively lower potency for N-methyl-N-(phenylsulfonyl)glycine relative to N-phenyl-substituted derivatives |
| Conditions | Rat lens aldose reductase in vitro assay (J. Med. Chem. 1989) |
Why This Matters
This establishes the compound's primary scientific value: it is not the most potent analog but serves as a critical reference standard for quantifying the potency gains achieved through N-phenyl substitution in drug discovery programs.
- [1] DeRuiter, J., Swearingen, B. E., Wandrekar, V., & Mayfield, C. A. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 32(1), 145-151. View Source
